molecular formula C17H11N3O B12533755 2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one CAS No. 713514-58-0

2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one

Cat. No.: B12533755
CAS No.: 713514-58-0
M. Wt: 273.29 g/mol
InChI Key: UVUYDEPVVFJIAY-UHFFFAOYSA-N
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Description

2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one is a heterocyclic compound with a molecular formula of C17H11N3O. This compound is known for its complex structure, which includes an indeno-pyrimidine core fused with a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one typically involves the condensation of 2-(phenylmethylene)indane-1,3-dione with guanidine hydrochloride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiproliferative activities.

    Medicine: Potential use as a lead compound for developing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one
  • 2-Amino-4-(3,4-difluorophenyl)-5H-indeno[1,2-d]pyrimidin-5-one
  • 2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one

Uniqueness

2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one stands out due to its unique indeno-pyrimidine core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4-phenylindeno[1,2-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c18-17-19-14(10-6-2-1-3-7-10)13-15(20-17)11-8-4-5-9-12(11)16(13)21/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUYDEPVVFJIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NC(=N2)N)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434616
Record name 2-amino-4-phenylindeno[1,2-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713514-58-0
Record name 2-amino-4-phenylindeno[1,2-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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